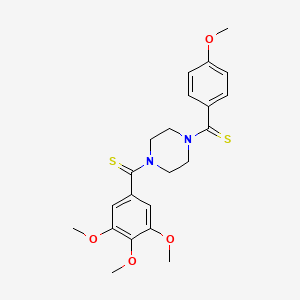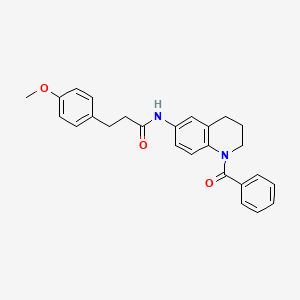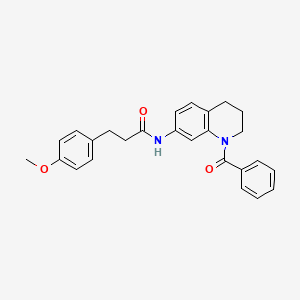![molecular formula C25H25FN2O4S B6560346 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide CAS No. 946212-00-6](/img/structure/B6560346.png)
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide is an intricate organic compound with significant potential for scientific research and practical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic synthesis. Starting from commercially available precursors, the synthesis may include steps like:
Nucleophilic substitution: : Reacting 4-fluorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate.
Cyclization: : Cyclizing an appropriate intermediate to form the tetrahydroquinoline ring.
Substitution and coupling: : Introducing the methoxyphenyl group through a coupling reaction, often involving palladium catalysts.
Amide bond formation: : Concluding with an amide coupling reaction to complete the target molecule.
Industrial Production Methods
Scaling up this synthesis for industrial production would require optimization of each step for yield and purity, possibly involving continuous flow chemistry or other advanced techniques to maintain efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide undergoes a variety of chemical reactions, including:
Oxidation: : Potential transformation of the tetrahydroquinoline moiety.
Reduction: : Can target the sulfonyl group or other reducible positions.
Substitution: : Particularly at positions around the quinoline and phenyl rings.
Common Reagents and Conditions
Common reagents for these transformations might include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and electrophiles or nucleophiles for substitution reactions. Solvents like dichloromethane, tetrahydrofuran, or ethanol could be utilized depending on the specific conditions.
Major Products
Oxidation typically yields quinoline derivatives, reduction can result in sulfonamide alterations, and substitution reactions may introduce various functional groups, significantly altering the compound's properties.
Scientific Research Applications
Chemistry
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide serves as a valuable intermediate in synthesizing more complex molecules, particularly in developing new materials or studying reaction mechanisms.
Biology
In biological research, this compound could be employed to probe the function of sulfonamides and tetrahydroquinoline derivatives, often known for their activity in enzyme inhibition or receptor modulation.
Medicine
Potentially, the compound may be explored for its pharmacological properties, especially its interaction with proteins or enzymes implicated in diseases. This could open avenues for drug development, targeting specific pathways or biological processes.
Industry
Industrially, the compound can find applications in developing novel materials, including polymers, advanced coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Molecular Targets and Pathways
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide likely interacts with biological molecules through its functional groups. The sulfonamide moiety may inhibit enzymes by mimicking natural substrates or binding to active sites, while the quinoline structure could modulate receptor activity or other cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide include:
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide: : Lacks the fluorine and methoxy groups, potentially altering its reactivity and biological activity.
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide: : Substitutes a methyl group, changing the compound's steric and electronic properties.
N-[1-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide: : Features a chlorine atom instead of fluorine, which may affect its chemical behavior and interaction with biological targets.
Highlighting Uniqueness
What sets this compound apart is the combination of its structural features. The presence of both the fluorine atom and methoxy group might endow it with unique reactivity and biological properties, potentially making it more effective or selective in its applications compared to its analogues.
Conclusion
This compound stands out as a compound of significant interest across various fields. Its unique structural attributes, combined with its diverse chemical reactivity and potential biological applications, underscore its importance in scientific research and industrial applications. Further exploration of its properties and applications could yield valuable insights and innovative solutions in numerous domains.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4S/c1-32-22-10-4-18(5-11-22)6-15-25(29)27-21-9-14-24-19(17-21)3-2-16-28(24)33(30,31)23-12-7-20(26)8-13-23/h4-5,7-14,17H,2-3,6,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZIVYMNZODFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-3-(2,5-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6560269.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6560273.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6560275.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B6560281.png)
![methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6560289.png)
![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B6560297.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6560311.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6560316.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6560320.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6560331.png)


![N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6560375.png)
